

An In-depth Technical Guide to 2-(aminomethyl)-4-methoxypyridine and its Derivatives

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Compound of Interest

Compound Name: (4-Methoxypyridin-2-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-4-methoxypyridine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide combines known information with representative data and protocols from closely related analogs to provide a thorough resource for researchers.

Chemical Identity and Synonyms

The compound 2-(aminomethyl)-4-methoxypyridine is a substituted pyridine with a methoxy group at the 4-position and an aminomethyl group at the 2-position. Establishing the correct nomenclature and identifying synonyms is crucial for accurate literature and database searches.

Table 1: Synonyms and Identifiers for 2-(aminomethyl)-4-methoxypyridine

Identifier Type	Identifier
IUPAC Name	(4-methoxypyridin-2-yl)methanamine
CAS Number	194658-14-5[1]
Molecular Formula	C7H10N2O[1]
Molecular Weight	138.17 g/mol [1]
Canonical SMILES	COC1=CC(=NC=C1)CN[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for 2-(aminomethyl)-4-methoxypyridine is scarce, predicted values and data from analogous compounds can provide useful estimates.

Table 2: Predicted Physicochemical Properties

Property	Value	Source
XLogP3	-0.3	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	51.3 Å ²	PubChem

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Representative Synthesis Protocols

The synthesis of aminomethylpyridine derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of 2-(aminomethyl)-4-methoxypyridine.

Representative Synthesis of an Aminomethylpyridine Derivative

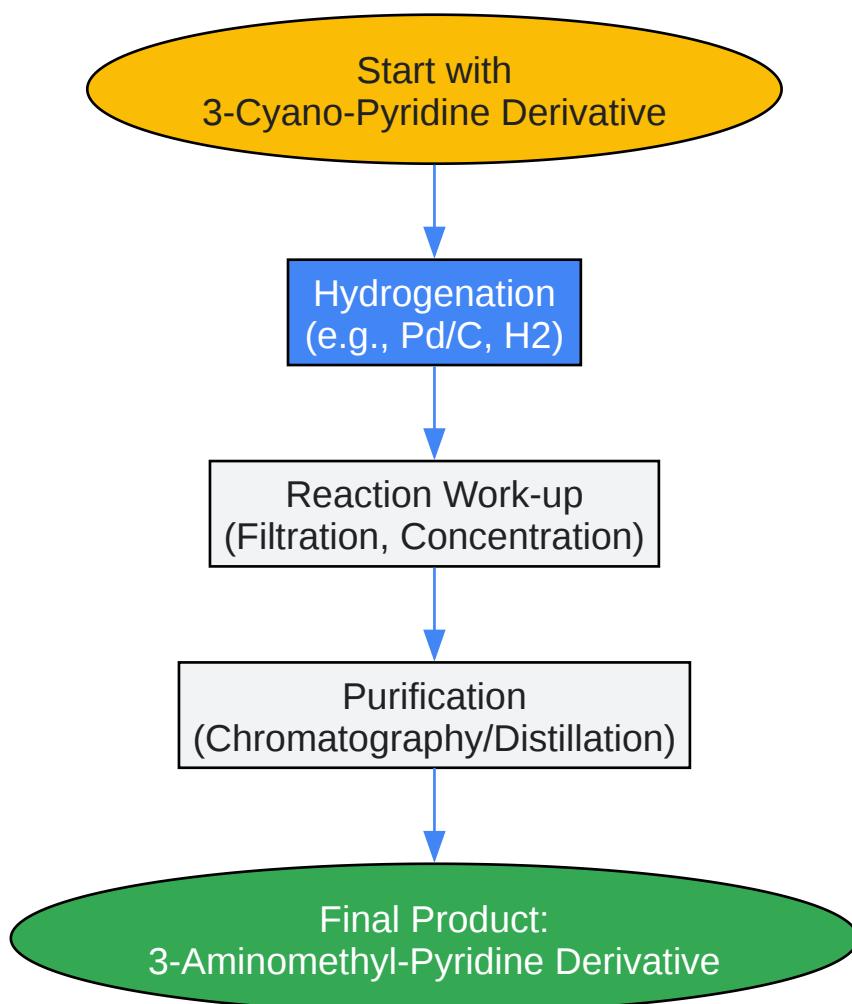
This protocol outlines a general method for the synthesis of 3-aminomethyl-pyridines via hydrogenation of the corresponding cyanopyridine. This approach is widely used for the preparation of aminomethyl-pyridines.

Experimental Protocol:

- **Hydrogenation Setup:** A solution of the corresponding 3-cyano-pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) containing ammonia is prepared in a high-pressure hydrogenation vessel.
- **Catalyst Addition:** A catalytic amount of Palladium on charcoal (Pd/C, 10 mol%) is added to the solution.
- **Hydrogenation:** The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation to yield the desired aminomethyl-pyridine.

Logical Workflow for a Potential Synthesis Route

The following diagram illustrates a potential synthetic workflow for obtaining a substituted aminomethyl-pyridine, starting from a cyanopyridine precursor.



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Caption: A logical workflow for the synthesis of a 3-aminomethyl-pyridine derivative.

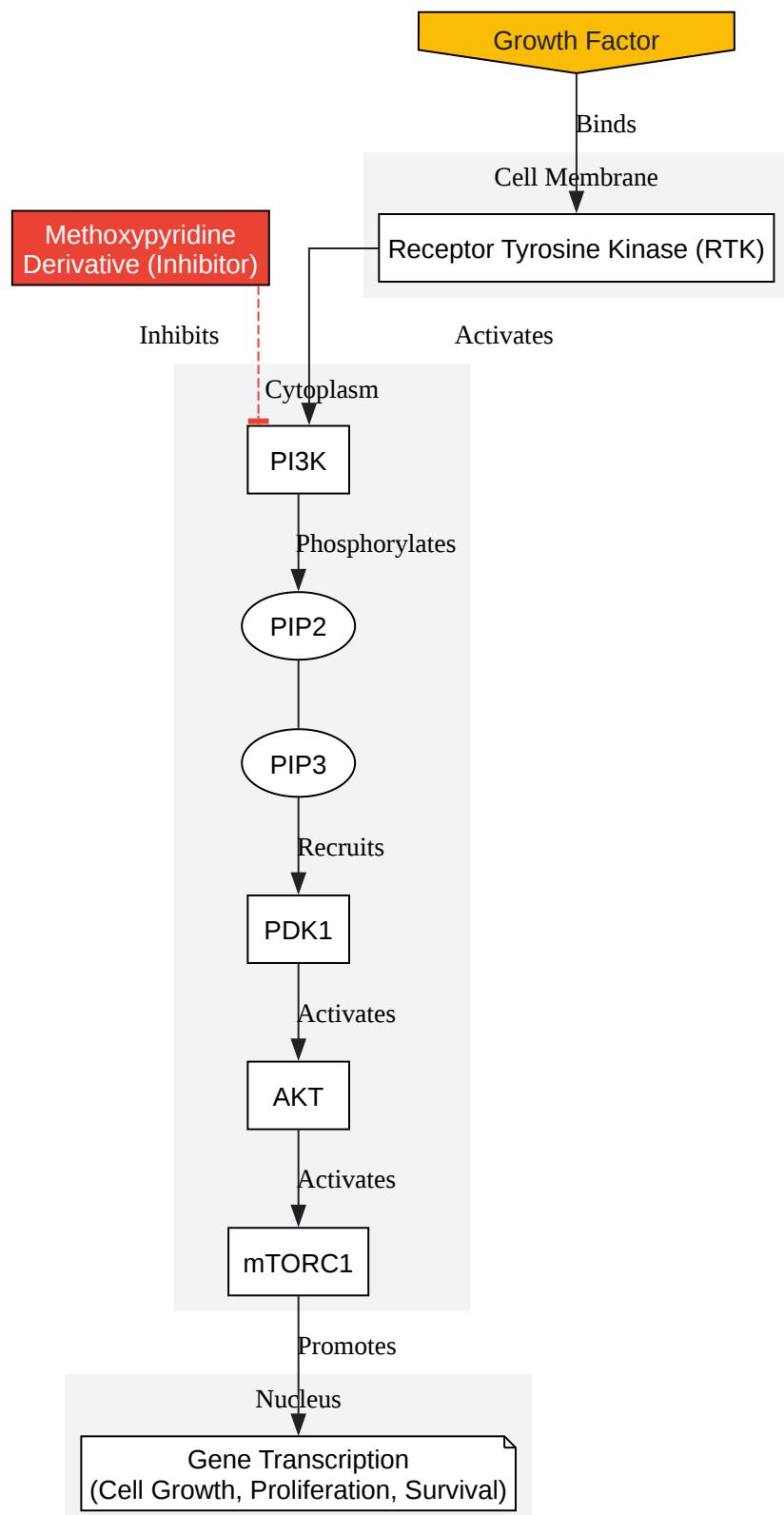
Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(aminomethyl)-4-methoxypyridine is not extensively documented, methoxypyridine derivatives are known to exhibit a range of pharmacological effects. Notably, some sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors, which are key components of a critical signaling pathway in cancer.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an important target for drug development.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by methoxypyridine derivatives.

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References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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